molecular formula C11H9NO3 B11899598 5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B11899598
M. Wt: 203.19 g/mol
InChI Key: DHNYAQDUCZHOLJ-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a carboxylic acid group at the 4-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of hydroxyquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, 5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals .

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Comparison: While these compounds share a similar quinoline core, the presence and position of functional groups such as methyl, hydroxyl, and carboxylic acid groups can significantly influence their chemical properties and biological activities. For example, the methyl group at the 5-position in 5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid may enhance its lipophilicity and membrane permeability compared to its non-methylated counterparts .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-methyl-2-oxo-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-6-3-2-4-8-10(6)7(11(14)15)5-9(13)12-8/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

DHNYAQDUCZHOLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)C=C2C(=O)O

Origin of Product

United States

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